Sulcofuron-sodium
Overview
Description
Sulcofuron-sodium is the sodium salt of sulcofuron. It has a role as an epitope. It is an organochlorine insecticide, an organic sodium salt and a member of ureas. It contains a sulcofuronate.
Scientific Research Applications
Sodium and Sodium-Ion Batteries Research
Sulcofuron-sodium, a sodium-based compound, finds relevance in the domain of battery technology. Research over the past 50 years has significantly explored sodium batteries, including sodium/sulfur and sodium/NiCl2 types, for applications in load leveling and electrical vehicles. The high Na+ ion conductivity in these batteries has been a focal point of study, aiming to develop efficient energy storage solutions for renewable energies and large-scale applications. Delmas (2018) in Advanced Energy Materials provides an extensive overview of this field of research (Delmas, 2018).
Sodium Sulfur Battery for Energy Storage
Continuing the emphasis on energy storage, the sodium sulfur battery stands out as a promising candidate. Wen et al. (2008) in Solid State Ionics discuss the basic features and recent developments in sodium sulfur batteries, particularly their application in stationary energy storage. This includes advancements made by the Shanghai Institute of Ceramics, Chinese Academy of Sciences, in beta-Al2O3 ceramics and sodium sulfur battery technology (Wen et al., 2008).
Antioxidant Properties in Pharmaceutical Industry
In the pharmaceutical realm, sodium-based compounds like sodium metabisulfite (Na2S2O5) exhibit significant antioxidant activity. Lavoie, Lachance, and Chessex (1994) in Biochemical Pharmacology investigated the antiperoxide activity of sodium metabisulfite in parenteral amino acid solutions, highlighting its dual nature of acting as an antioxidant under certain concentrations while potentially transforming into an oxidant under different conditions (Lavoie et al., 1994).
Sulfur-36S Stable Isotope Labeling in Proteomics
The application of sulfur isotopes, notably in the form of sodium compounds, is pivotal in proteomics. Jehmlich et al. (2012) in PROTEOMICS introduced a metabolic labeling strategy using elemental heavy 36Sulfur (36S) for quantitative comparisons in mass spectrometry-based proteomics. This technology, termed 36Sulfur stable isotope labeling of amino acids for quantification (SULAQ), has been utilized to characterize biological samples in various growth conditions (Jehmlich et al., 2012).
Room Temperature Sodium-Sulfur Batteries
Research in room temperature sodium-sulfur batteries has been significant for low-cost options in grid-scale energy storage. Kumar et al. (2018) in the Journal of Energy Storage focused on their electrochemical performance and the trends in tailoring electrode materials and electrolytes to enhance performance. The challenges and potential solutions for these batteries were also discussed (Kumar et al., 2018).
Mechanism of Action
Target of Action
Sulcofuron-sodium, also known as Mitin FF, is an organochlorine insecticide . Its primary targets are insects, particularly damaging moths and beetle larvae . The compound acts by inhibiting the synthesis of the enzyme required to break down keratin .
Mode of Action
The mode of action of this compound involves interaction with its targets, leading to changes in their physiological processes. The compound inhibits the synthesis of the enzyme required to break down keratin . This inhibition disrupts the normal functioning of the target insects, leading to their death.
Biochemical Pathways
It is known that the compound interferes with the synthesis of enzymes required for keratin breakdown . This disruption likely affects multiple downstream effects, including the growth and development of the target insects.
Result of Action
The primary result of this compound’s action is the death of the target insects. By inhibiting the synthesis of the enzyme required for keratin breakdown, the compound disrupts the normal physiological processes of the insects, leading to their death .
Safety and Hazards
Sulcofuron-sodium is classified as having acute toxicity, both orally (Category 4, H302) and through inhalation (Category 4, H332). It also poses a short-term (acute) aquatic hazard (Category 2, H401) and a long-term (chronic) aquatic hazard (Category 2, H411) . In the event of fire, hazardous combustion gases or vapors may develop .
Future Directions
The future directions for Sulcofuron-sodium are not explicitly mentioned in the search results. However, it’s worth noting that hydrogels, which can capture and exchange ions similar to this compound, are being explored for their potential in treating oral and maxillofacial diseases .
Biochemical Analysis
Biochemical Properties
Sulcofuron-sodium plays a significant role in biochemical reactions by inhibiting the synthesis of keratin-degrading enzymes. This inhibition is crucial for its effectiveness as an insecticide, particularly against pests like damaging moths and beetle larvae . The compound interacts with various biomolecules, including enzymes and proteins, to exert its inhibitory effects. Specifically, this compound binds to the active sites of these enzymes, preventing them from catalyzing the breakdown of keratin .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by disrupting cell signaling pathways and altering gene expression. The compound’s inhibitory action on keratin-degrading enzymes leads to the accumulation of keratin within cells, affecting cellular metabolism and overall cell health . Additionally, this compound can impact cell signaling pathways by interfering with the normal function of enzymes involved in these pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of keratin-degrading enzymes, inhibiting their activity and preventing the breakdown of keratin . This enzyme inhibition leads to changes in gene expression, as cells respond to the accumulation of keratin and the disruption of normal metabolic processes . This compound’s molecular mechanism involves both enzyme inhibition and alterations in gene expression, contributing to its overall biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its inhibitory effects . Long-term exposure to this compound in in vitro or in vivo studies has shown that the compound can have lasting impacts on cellular function, including alterations in gene expression and metabolic processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may effectively inhibit keratin-degrading enzymes without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including disruptions in cellular metabolism and adverse impacts on overall health . Threshold effects have been observed, where the compound’s inhibitory action is maximized at certain dosages, beyond which toxic effects become more pronounced .
Metabolic Pathways
This compound is involved in specific metabolic pathways related to keratin degradation. The compound interacts with enzymes and cofactors that play a role in these pathways, affecting metabolic flux and metabolite levels . By inhibiting keratin-degrading enzymes, this compound disrupts the normal metabolic processes involved in keratin breakdown, leading to the accumulation of keratin and alterations in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments . This compound’s distribution within cells can affect its overall activity and function, as its localization influences its interactions with target enzymes and other biomolecules .
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . This localization allows this compound to effectively interact with keratin-degrading enzymes and exert its inhibitory effects . The compound’s subcellular distribution is essential for its overall biochemical activity and its impact on cellular processes .
Properties
IUPAC Name |
sodium;5-chloro-2-[4-chloro-2-[(3,4-dichlorophenyl)carbamoylamino]phenoxy]benzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl4N2O5S.Na/c20-10-1-5-16(30-17-6-2-11(21)8-18(17)31(27,28)29)15(7-10)25-19(26)24-12-3-4-13(22)14(23)9-12;/h1-9H,(H2,24,25,26)(H,27,28,29);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGNJWORLGLLHQ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)NC2=C(C=CC(=C2)Cl)OC3=C(C=C(C=C3)Cl)S(=O)(=O)[O-])Cl)Cl.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl4N2NaO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6034899 | |
Record name | Sodium 5-chloro-2-(4-chloro-2-(3-(3,4-dichlorophenyl)ureido)phenoxy)benzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6034899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
544.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; Formulated as 80% active ingredient wettable powder; [Reference #1] | |
Record name | Sulcofuron-sodium | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9460 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
3567-25-7 | |
Record name | Sulcofuron-sodium [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003567257 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonic acid, 5-chloro-2-[4-chloro-2-[[[(3,4-dichlorophenyl)amino]carbonyl]amino]phenoxy]-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium 5-chloro-2-(4-chloro-2-(3-(3,4-dichlorophenyl)ureido)phenoxy)benzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6034899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium 5-chloro-2-[4-chloro-2-[[[(3,4-dichlorophenyl)amino]carbonyl]amino]phenoxy]benzenesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.595 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SULCOFURON-SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26R1Z8PQVH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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